Benzamide

Description

Significance of Hydroxamic Acids as Ligands and Bioactive Scaffolds

Hydroxamic acids, in general, are a class of organic compounds with the functional group R-C(=O)N(OH)-R'. They are recognized for their potent metal-chelating abilities, a property conferred by the two oxygen atoms of the hydroxamate group, which can form stable complexes with a variety of metal ions, particularly iron(III) and zinc(II). researchgate.netutm.my This chelating capability is fundamental to their diverse biological activities. researchgate.net

As ligands, hydroxamic acids are crucial in the design of metal complexes with tailored properties. researchgate.netutm.my The formation of these complexes can influence the geometry and electronic structure of the metal center, leading to applications in catalysis and materials science.

In the realm of medicinal chemistry, the hydroxamic acid moiety is considered a key pharmacophore. ijcce.ac.ir Its ability to chelate metal ions is exploited in the design of enzyme inhibitors. ijcce.ac.ir Many enzymes, particularly metalloenzymes, rely on a metal cofactor for their catalytic activity. Hydroxamic acid-based inhibitors can bind to this metal ion, disrupting the enzyme's function. This mechanism is the basis for the development of a range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.

Academic Context and Research Landscape of 4-Nitrobenzohydroxamic Acid

The academic interest in 4-Nitrobenzohydroxamic acid is situated within the broader context of research into substituted benzoic acids and their derivatives. The precursor, 4-Nitrobenzoic acid, is a well-studied compound, known for its applications in the synthesis of dyes, pharmaceuticals like procaine, and as a subject of toxicological and crystallographic studies. uzh.chresearchgate.netresearchgate.net Research into metal complexes of nitro-substituted ligands, such as 4-chloro-3-nitrobenzoic acid and 2-(4-nitrophenylaminocarbonyl)benzoic acid, has revealed promising anticancer and antimicrobial activities, further stimulating interest in related structures. ijcce.ac.irmdpi.com

Specific research into 4-Nitrobenzohydroxamic acid has highlighted its potential in two primary areas: as an enzyme inhibitor and as a corrosion inhibitor. A significant finding is its activity as an inhibitor of β-lactamases. nih.govnih.govyoutube.com These enzymes are produced by bacteria and are a primary cause of resistance to β-lactam antibiotics like penicillin. By inhibiting β-lactamase, 4-Nitrobenzohydroxamic acid can potentially restore the efficacy of these antibiotics against resistant bacterial strains. nih.gov This positions the compound as a valuable lead in the development of new strategies to combat antibiotic resistance.

Furthermore, studies have demonstrated the efficacy of 4-Nitrobenzohydroxamic acid as a corrosion inhibitor for metals, particularly steel, in acidic environments. icrc.ac.ir The molecule can adsorb onto the metal surface, forming a protective layer that shields it from corrosive agents. This application is of considerable interest in industrial settings where metal protection is crucial.

The synthesis of 4-Nitrobenzohydroxamic acid typically involves the reaction of a 4-nitrobenzoyl derivative, such as 4-nitrobenzoyl chloride, with hydroxylamine (B1172632). The properties and reactivity of the resulting compound are a subject of ongoing investigation, with researchers exploring its potential in the development of new functional materials and therapeutic agents.

Chemical Compound Data

| Property | 4-Nitrobenzohydroxamic Acid | 4-Nitrobenzoic Acid |

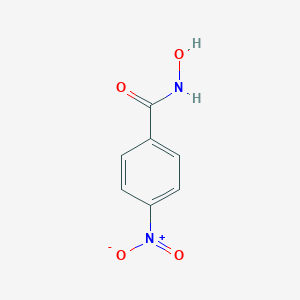

| IUPAC Name | N-hydroxy-4-nitrobenzamide | 4-Nitrobenzoic acid |

| Molecular Formula | C₇H₆N₂O₄ | C₇H₅NO₄ |

| Molecular Weight | 182.13 g/mol | 167.12 g/mol |

| CAS Number | 1613-76-9 | 62-23-7 |

| Appearance | - | Pale yellow crystals |

| Melting Point | - | 237-240 °C |

| Solubility | - | Slightly soluble in water; soluble in ethanol (B145695), ether, acetone |

Reported Research Findings for 4-Nitrobenzohydroxamic Acid

| Research Area | Finding |

| Enzyme Inhibition | Acts as an inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.govnih.govyoutube.com |

| Corrosion Inhibition | Demonstrates effective corrosion inhibition for steel in acidic media by forming a protective film on the metal surface. icrc.ac.ir |

| Ligand Chemistry | Capable of forming metal complexes, a property shared with other hydroxamic acids, suggesting potential for developing novel coordination compounds. researchgate.netutm.my |

Structure

3D Structure

Properties

IUPAC Name |

benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDAEFPNCMNJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55738-52-8 | |

| Record name | Benzamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55738-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021709 | |

| Record name | Benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C | |

| Record name | SID11532898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000939 [mmHg] | |

| Record name | Benzamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals, Monoclinic prisms or plates from water | |

CAS No. |

55-21-0 | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X80438640 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C | |

| Record name | BENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4 Nitrobenzohydroxamic Acid

Esterification and Coupling Reactions

A prevalent and classical approach to synthesizing 4-Nitrobenzohydroxamic acid involves the reaction of a corresponding ester, typically methyl 4-nitrobenzoate (B1230335), with a hydroxylamine (B1172632) salt in the presence of a strong base. This method is favored for its straightforward procedure and use of readily available starting materials.

Reaction of Methyl Nitrobenzoate with Hydroxylamine Hydrochloride

The core of this synthetic strategy is the nucleophilic acyl substitution reaction between methyl 4-nitrobenzoate and hydroxylamine. A common procedure involves the initial preparation of free hydroxylamine from hydroxylamine hydrochloride by reacting it with a base like sodium methoxide (B1231860) in an alcoholic solvent. The resulting sodium chloride precipitate is removed, and the ester is then introduced to the methanolic solution of hydroxylamine.

A specific reported synthesis starts with the addition of hydroxylamine hydrochloride to a solution of sodium in absolute methanol (B129727). cas.cz After stirring and filtering off the precipitated sodium chloride, methyl 4-nitrobenzoate is added to the filtrate. cas.cz The reaction mixture is then heated, typically on a steam bath, for a short duration to drive the reaction to completion. cas.cz Upon cooling, the product can be isolated.

Optimized Conditions for Ester-Hydroxylamine Coupling

The efficiency of the coupling between the ester and hydroxylamine is highly dependent on the reaction conditions. The use of a strong base is crucial for deprotonating the hydroxylamine hydrochloride, thereby generating the more nucleophilic free hydroxylamine. The choice of solvent and base are key optimization parameters.

The use of sodium methoxide in methanol is a well-established and effective system. cas.cz This combination not only generates the required nucleophile but also provides a suitable medium for the reaction. Heating the reaction mixture, for instance on a steam bath for approximately 30 minutes, is a typical condition to ensure the conversion is complete. cas.cz The following table outlines the key parameters from a documented procedure.

| Parameter | Condition | Purpose | Source |

| Base | Sodium Metal | Reacts with solvent to form sodium methoxide for in-situ deprotonation of hydroxylamine HCl. | cas.cz |

| Hydroxylamine Source | Hydroxylamine Hydrochloride | Stable salt form of the reagent. | cas.cz |

| Solvent | Absolute Methanol | Dissolves reactants and facilitates the formation of the sodium methoxide base. | cas.cz |

| Temperature | Steam Bath | Provides energy to overcome the activation barrier and accelerate the reaction rate. | cas.cz |

| Reaction Time | 30 minutes | Sufficient duration for the reaction to proceed to completion under heating. | cas.cz |

Activated Carboxylic Acid Derivatives Pathways

An alternative and equally important set of synthetic routes involves the activation of the carboxylic acid group of 4-nitrobenzoic acid prior to its reaction with hydroxylamine. This strategy enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the hydroxylamine nucleophile.

Utilization of Acyl Chlorides with Hydroxylamine Reagents

One of the most direct methods of activating a carboxylic acid is to convert it into an acyl chloride. 4-Nitrobenzoic acid can be effectively converted to 4-nitrobenzoyl chloride using common chlorinating agents. Reagents such as thionyl chloride or phosphorus pentachloride are standard for this transformation. orgsyn.org For example, heating 4-nitrobenzoic acid with an excess of thionyl chloride or reacting it with phosphorus pentachloride yields the highly reactive 4-nitrobenzoyl chloride. orgsyn.org In some procedures, the acyl chloride can be generated in situ using oxalyl chloride. nih.gov

Once formed, the acyl chloride is reacted with hydroxylamine or its salt in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide) to neutralize the HCl generated during the reaction. This final step yields 4-Nitrobenzohydroxamic acid.

Coupling with Activated 4-Nitrobenzoic Acid Derivatives

Modern synthetic chemistry often employs peptide coupling reagents to form amide bonds, a reaction analogous to hydroxamic acid formation. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acyl chloride. The process involves mixing 4-nitrobenzoic acid, hydroxylamine, a coupling agent, and an additive in a suitable solvent.

Carbodiimides, such as Water-Soluble Carbodiimide (WSC), are frequently used as the primary coupling agent. nih.gov To improve yields and suppress potential side reactions, additives are almost always included. 1-Hydroxybenzotriazole (HOBt) has been a classic additive in these reactions. nih.gov These reagents work by forming a highly reactive activated ester intermediate, which is then readily attacked by hydroxylamine to form the final product.

| Reagent Type | Example(s) | Function | Source(s) |

| Chlorinating Agent | Thionyl Chloride, Phosphorus Pentachloride, Oxalyl Chloride | Converts carboxylic acid to a highly reactive acyl chloride. | orgsyn.org, nih.gov |

| Coupling Agent | Water-Soluble Carbodiimide (WSC), Diisopropylcarbodiimide (DIC) | Activates the carboxylic acid in situ to facilitate amide/hydroxamate bond formation. | researchgate.net, nih.gov |

| Coupling Additive | 1-Hydroxybenzotriazole (HOBt), Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | Works with the coupling agent to form a reactive intermediate, increase efficiency, and suppress racemization. | researchgate.net, nih.gov |

Novel Synthetic Routes

While the methodologies employing esters and activated carboxylic acids are well-established and highly effective, the scientific community continues to seek new and improved synthetic strategies. However, for the direct synthesis of 4-Nitrobenzohydroxamic acid, the classical pathways described above remain the predominant and most widely reported methods in the chemical literature. Extensive searches for fundamentally different or "novel" direct synthetic routes that have gained significant traction were not fruitful, indicating the robustness and efficiency of the existing methods.

Blocked O-Isocyanate Precursor Methodology

The synthesis of hydroxamic acids from isocyanates is a known chemical transformation. Blocked isocyanates are compounds in which the highly reactive isocyanate group is protected by a blocking agent, rendering it inert under specific conditions. rsc.orggoogle.com Upon heating, the blocking agent dissociates, regenerating the isocyanate group, which can then react with other nucleophiles. rsc.org This methodology offers the advantage of controlling the reactivity of the isocyanate and allowing for its use in a wider range of reaction conditions and with a broader variety of substrates. rsc.org

The general process for creating blocked isocyanates involves the reaction of a free isocyanate with a blocking agent containing an active hydrogen, often in the presence of a basic catalyst and under water-free conditions. google.com Common blocking agents include oximes, phenols, and alkyl acetoacetates. rsc.org The choice of blocking agent influences the temperature at which the deblocking occurs. rsc.org

While the blocked isocyanate methodology is established for the synthesis of various compounds, its specific application as a precursor route for the synthesis of 4-nitrobenzohydroxamic acid is not extensively detailed in publicly available scientific literature. The hypothetical pathway would involve the reaction of a 4-nitrobenzoyl precursor that is converted to a blocked isocyanate, which would then be reacted with hydroxylamine. However, specific reagents, catalysts, and reaction conditions for this direct application are not readily found.

Environmentally Sustainable Mechanochemical Approaches

Mechanochemistry has emerged as a green and sustainable alternative to traditional solvent-based synthesis. rsc.org This technique utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of a solvent or with minimal use of liquid-assisted grinding (LAG) additives. rsc.org The benefits of mechanochemical synthesis include reduced solvent waste, shorter reaction times, and sometimes, access to products that are difficult to obtain through conventional solution-phase chemistry.

In the context of amide bond formation, a key step in the synthesis of many hydroxamic acids, mechanochemistry has proven to be highly effective. For instance, the mechanochemical synthesis of amides from hydroxycarboxylic acids has been demonstrated to proceed efficiently without the need for protecting groups for the hydroxyl function. rsc.org A common approach involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of a liquid additive such as ethyl acetate (B1210297). rsc.org This method has been successfully applied to the synthesis of complex molecules, achieving high yields and purity. rsc.org

While a specific, detailed mechanochemical procedure for the synthesis of 4-nitrobenzohydroxamic acid is not explicitly described in the provided search results, the general principles of mechanochemical amide coupling are directly applicable. A plausible mechanochemical route would involve the milling of 4-nitrobenzoic acid with hydroxylamine in the presence of a suitable coupling agent and potentially a grinding auxiliary.

Table 1: Comparison of Mechanochemical and Conventional Synthesis

| Feature | Mechanochemical Synthesis | Conventional Solvent-Based Synthesis |

| Solvent Use | Minimal to none | Significant volumes |

| Reaction Time | Often shorter | Can be lengthy |

| Waste Generation | Reduced | Higher due to solvent and by-products |

| Energy Input | Mechanical force | Thermal energy (heating/refluxing) |

| Purification | Often simpler | May require extensive chromatography |

Derivatization Strategies of 4-Nitrobenzohydroxamic Acid

Derivatization of 4-nitrobenzohydroxamic acid is a key strategy to modulate its chemical and biological properties. This involves the synthesis of N-substituted and O-substituted analogues and other modifications to enhance its structural and functional characteristics.

N-Substituted and O-Substituted Analogue Synthesis

The synthesis of N- and O-substituted analogues of hydroxamic acids introduces a wide range of functional groups, allowing for the fine-tuning of the molecule's properties.

O-Substituted Analogues: The synthesis of O-substituted hydroxamic acid derivatives can be achieved through various methods. A general approach involves the reaction of an O-substituted hydroxylamine with a suitable acylating agent. For example, the synthesis of O-benzyl sulfohydroxamic acid derivatives proceeds by the condensation of a sulfonyl chloride with an O-benzylhydroxylamine derivative. nih.gov A similar strategy could be envisioned for 4-nitrobenzohydroxamic acid, where O-substituted hydroxylamines are reacted with an activated form of 4-nitrobenzoic acid (e.g., an acyl chloride or an ester).

The synthesis of O-(4-azidobenzyl) hydroxylamine and its subsequent reaction with methanesulfonyl chloride to form N-((4-azidobenzyl)oxy)methanesulfonamide demonstrates a route to introduce functionalities like azides, which can be further modified. nih.gov

N-Substituted Analogues: The synthesis of N-substituted derivatives often involves starting with a substituted amine. While direct N-substitution on 4-nitrobenzohydroxamic acid is challenging, building the molecule from N-substituted precursors is a common strategy. For instance, the synthesis of various 4-substituted-3-nitrobenzamide derivatives has been reported, where different amines are coupled with 4-substituted-3-nitrobenzoic acid. nih.gov This highlights a general strategy for introducing diversity at the amide nitrogen.

Modification for Enhanced Structural and Functional Properties

Modifications to the core structure of 4-nitrobenzohydroxamic acid, beyond simple N- and O-substitution, can be undertaken to enhance specific properties. These modifications can target the aromatic ring or the hydroxamic acid moiety.

The introduction of various substituents on the benzene (B151609) ring can influence the electronic properties, solubility, and steric profile of the molecule. Synthetic routes to achieve this often involve the functionalization of a precursor molecule. For example, the synthesis of various 4-substituted-3-nitrobenzoic acids has been achieved through nitration of substituted benzoic acids, followed by further modifications. researchgate.net These substituted benzoic acids can then be converted to the corresponding hydroxamic acids.

The synthesis of azole-based derivatives starting from p-nitrobenzoic acid illustrates another approach to significantly modify the structure. apjhs.com In this multi-step synthesis, the carboxylic acid is first converted to a thiadiazole nucleus, which is then further functionalized. apjhs.com This strategy allows for the incorporation of heterocyclic moieties, which can dramatically alter the compound's properties.

Table 2: Examples of Synthetic Pathways for Derivatization

| Starting Material | Reagents and Conditions | Product Type | Reference |

| O-benzylhydroxylamine hydrochloride | p-toluenesulfonyl chloride, pyridine | O-benzyl sulfohydroxamic acid derivative | nih.gov |

| 4-substituted-3-nitrobenzoic acid | Various amines, coupling agents | 4-substituted-3-nitrobenzamide derivatives | nih.gov |

| 3-hydroxy-4-nitrobenzoic acid | H2SO4, methanol; alkylation | Methyl 2-amino-4-alkoxybenzo[d]thiazole-6-carboxylates | nih.gov |

| p-nitrobenzoic acid | Thiosemicarbazide, POCl3; aromatic aldehydes; thioglycolic acid | Azole-based p-nitrobenzoic acid derivatives | apjhs.com |

Elucidation of Reaction Mechanisms and Chemical Transformations

General Mechanisms of Hydroxamic Acid Formation and Interconversion

Hydroxamic acids, represented by the general formula R-CO-N(R')OH, are typically synthesized through the nucleophilic substitution of a carboxylic acid derivative, such as an ester or acyl chloride, with hydroxylamine (B1172632) or its salts. acs.orgwikipedia.orgresearchgate.net The enhanced nucleophilicity of the nitrogen atom in hydroxylamine, coupled with the greater stability of the resulting amide linkage compared to the starting ester, drives the reaction almost exclusively toward the formation of the hydroxamic acid. acs.org

The formation of 4-Nitrobenzohydroxamic acid often begins with a suitable 4-nitro-substituted benzene (B151609) derivative. For instance, 4-nitrobenzoic acid can be activated with ethyl chloroformate to form a mixed anhydride, which then readily reacts with hydroxylamine to yield the desired product. researchgate.net Another common route involves the reaction of methyl or ethyl esters of 4-nitrobenzoic acid with an aqueous solution of hydroxylamine in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. nih.gov

Hydroxamic acids exist in two tautomeric forms: the keto form (R-CO-NHOH) and the hydroximic acid form (R-C(OH)=NOH). Under acidic conditions, the keto form is predominant, while the hydroximic acid form prevails in basic media. nih.gov In aqueous solutions, hydroxamic acids primarily adopt the more stable trans conformation. However, upon chelation with metal ions, they interconvert to the cis form to facilitate a stronger bidentate O,O' complex. acs.orgnih.gov The presence of an electron-withdrawing group, such as the nitro group in 4-Nitrobenzohydroxamic acid, increases the acidity of the hydroxamic acid. nih.gov

Interactive Table: Common Methods for Hydroxamic Acid Synthesis

| Starting Material | Reagents | Key Features |

|---|---|---|

| Carboxylic Acids | Hydroxylamine hydrochloride, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) | Compatible with common protecting groups, prevents racemization. organic-chemistry.org |

| Carboxylic Acids | N,O-dimethylhydroxylamine, Phosphorus trichloride | Suitable for large-scale production, tolerates various functional groups. organic-chemistry.org |

| Esters | Hydroxylamine, Base (e.g., KOH, NaOH) | Smooth reaction, often used for methyl and ethyl esters. nih.gov |

| Acyl Chlorides | Hydroxylamine, Base (e.g., TEA, Pyridine) | High yields, requires anhydrous conditions. nih.gov |

Reduction Reactions of the Nitro Group

The nitro group of 4-Nitrobenzohydroxamic acid is susceptible to reduction, a transformation that is of significant interest in synthetic chemistry. The reduction can be achieved through various methods, leading primarily to the corresponding amino derivative.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. commonorganicchemistry.commasterorganicchemistry.com Raney nickel is a common catalyst for this transformation due to its high activity and cost-effectiveness compared to precious metal catalysts. acsgcipr.orgrasayanjournal.co.in The reaction occurs on the surface of the nickel catalyst, where hydrogen gas is adsorbed. youtube.com The mechanism is complex and proceeds through several intermediates, including the nitroso and hydroxylamine species. acsgcipr.orgrasayanjournal.co.in

For aromatic nitro compounds, the reduction pathway generally involves the stepwise addition of hydrogen. researchgate.net The use of Raney nickel is particularly advantageous in cases where dehalogenation of aromatic halides is a concern, as it is often more selective than palladium on carbon (Pd/C). commonorganicchemistry.com The efficiency and selectivity of the hydrogenation can be influenced by the solvent and reaction conditions. researchgate.net For instance, the hydrogenation of nitrobenzonitriles with Raney nickel shows that the position of the nitro group relative to other substituents plays a dominant role in the reaction's course. researchgate.net

Besides catalytic hydrogenation, several other methods are available for the reduction of the nitro group in aromatic compounds. These methods offer alternatives when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups or other reaction constraints.

Metal/Acid Systems: A classic and effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid or acetic acid. commonorganicchemistry.commasterorganicchemistry.comacs.org The Béchamp reduction, which uses iron filings and hydrochloric acid, is a mild and less toxic alternative to tin-based reductions. sciencemadness.org

Tin(II) Chloride (SnCl2): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present in the molecule. commonorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH4) in the presence of a catalyst: Sodium borohydride alone does not typically reduce nitro compounds under normal conditions. orientjchem.org However, in combination with catalysts like nickel(II) acetate (B1210297) in wet acetonitrile, it can efficiently reduce aromatic nitro compounds to their corresponding amines at room temperature. orientjchem.org

Sodium Sulfide (Na2S): This reagent can be a useful alternative when hydrogenation or acidic conditions are incompatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Interactive Table: Comparison of Reductive Methods for Nitroarenes

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | High efficiency, clean byproducts (water). acsgcipr.orgrasayanjournal.co.in | Can reduce other functional groups, pyrophoric nature of some catalysts. commonorganicchemistry.comacsgcipr.org |

| Metal/Acid | Fe, Sn, or Zn with HCl or AcOH | Mild conditions, readily available reagents. commonorganicchemistry.comsciencemadness.org | Can generate toxic byproducts. sciencemadness.org |

| Tin(II) Chloride | SnCl₂ | Mild, good for molecules with other reducible groups. commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced. |

| NaBH₄/Catalyst | NaBH₄, Ni(OAc)₂ | Room temperature reaction, high yields. orientjchem.org | Requires a catalyst. |

Hydrolysis Mechanisms of the Hydroxamic Acid Moiety

The hydroxamic acid functional group can undergo hydrolysis, typically under acidic conditions, to yield the parent carboxylic acid and hydroxylamine. ethernet.edu.et The mechanism of acid-catalyzed hydrolysis of hydroxamic acids has been found to be similar to that of amides. rsc.org

Studies on para-substituted benzohydroxamic acids have shown that the reaction rate initially increases with acid concentration, reaches a maximum, and then decreases. rsc.org This behavior is attributed to the extensive protonation of the substrate at higher acidities. The hydrolysis is proposed to proceed via an A-2 mechanism, which involves a rapid pre-equilibrium protonation of the substrate, followed by a rate-determining nucleophilic attack of a water molecule on the carbonyl carbon. hilarispublisher.com This leads to the formation of a tetrahedral intermediate, which then rapidly breaks down to the final products. hilarispublisher.com The protonation behavior of these compounds correlates well with the amide acidity function (HA). rsc.org

In some cases, particularly in more moderate acid concentrations, a neutral water-catalyzed hydrolysis mechanism can also be observed. rsc.org The stability of the hydroxamic acid moiety towards hydrolysis is an important consideration, as it can be a competing reaction pathway under certain conditions.

Coordination Chemistry and Metalligand Complexation Studies

Ligand Design and Chelating Properties of 4-Nitrobenzohydroxamic Acid

4-Nitrobenzohydroxamic acid (p-NBHA) is a derivative of benzohydroxamic acid, distinguished by a nitro group (-NO₂) at the para position of the benzene (B151609) ring. Its molecular structure, particularly the hydroxamic acid functional group (-CONHOH), is central to its function as a chelating agent. This group contains two donor oxygen atoms, enabling it to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion.

The chelating ability of p-NBHA is significantly influenced by the electronic properties of the nitro group. As an electron-withdrawing group, the -NO₂ substituent increases the acidity of the hydroxamic acid. This facilitates the deprotonation of the hydroxylamino group (-NOH) to form the hydroxamate anion (-NO⁻), which is a more potent coordinating agent. The para-nitro group effectively stabilizes this deprotonated form through resonance, thereby enhancing the ligand's capacity to form stable metal complexes.

Complex Formation with Transition Metal Ions

The ability of 4-Nitrobenzohydroxamic acid to form stable complexes with a variety of transition metal ions is well-documented. The nature of these complexes, including their stoichiometry and coordination geometry, is dependent on factors such as the identity of the metal ion, its oxidation state, the pH of the solution, and the metal-to-ligand molar ratio.

The interaction of 4-Nitrobenzohydroxamic acid with vanadium in its +5 and +4 oxidation states has been a subject of significant interest. Hydroxamic acids, in general, are known to form highly stable complexes with vanadium.

Studies on analogous hydroxamic acids, such as acetohydroxamate, benzohydroxamate, and salicylhydroxamate, have demonstrated the formation of stable complexes with vanadyl(IV) ions in 1:1 and 1:2 metal-to-ligand molar ratios. researchgate.net Research on other hydroxamic acids like nicotinohydroxamic and isonicotinohydroxamic acids also confirms the formation of 1:2 complexes with V(IV). researchgate.net It is well-established that at lower pH values (up to 3), a 1:1 complex (ML) is likely to be present, while at a pH range of 3.5 to 4.5, the 1:2 species (ML₂) becomes dominant. researchgate.net

Based on the behavior of these structurally similar ligands, it can be inferred that 4-Nitrobenzohydroxamic acid also forms 1:1 and 1:2 complexes with V(IV). The stability constants for these complexes are typically determined through spectrophotometric and potentiometric methods. For comparison, the table below shows the stability constants for V(IV) complexes with related hydroxamic acids.

| Hydroxamic Acid | logβ₁ (1:1) | logβ₂ (1:2) |

| Acetohydroxamic Acid | 11.08 | 21.01 |

| Benzohydroxamic Acid | 10.95 | 20.89 |

| Salicylhydroxamic Acid | 12.01 | 22.84 |

| Data sourced from studies on analogous hydroxamic acid-vanadium(IV) complexes. researchgate.net |

The coordination of 4-Nitrobenzohydroxamic acid to vanadium centers occurs through the two oxygen atoms of the hydroxamate group, a mode referred to as O,O'-coordination. This bidentate chelation results in the formation of a stable five-membered ring. Spectroscopic and magnetic studies of V(IV)-hydroxamate complexes suggest a five-coordinate, distorted square pyramidal geometry around the vanadium atom. researchgate.netinformahealthcare.com In this arrangement, the oxo group of the vanadyl ion (V=O) typically occupies the apical position, with the two oxygen atoms from the hydroxamate ligand(s) situated in the basal plane. This O,O'-coordination is a characteristic feature of hydroxamic acid complexes with oxovanadium(IV).

The d¹⁰ electronic configuration of the Zinc(II) ion allows for flexibility in its coordination geometry, making its complexes with various ligands, including hydroxamic acids, an area of active research.

While specific studies on the complexation of 4-Nitrobenzohydroxamic acid with Zinc(II) are not extensively detailed in the provided context, general principles of coordination chemistry and studies with analogous ligands allow for informed predictions. The reaction of a ligand like 4-Nitrobenzohydroxamic acid with a zinc(II) salt, often in a 1:1 or 2:1 molar ratio, typically leads to the formation of mononuclear complexes. nih.gov In a mononuclear complex, a single zinc ion is coordinated by one or more molecules of the ligand.

The synthesis of such complexes often involves the reaction of the ligand with a zinc salt, such as zinc acetate (B1210297), in a suitable solvent. nih.gov The resulting complex's structure is frequently confirmed by single-crystal X-ray diffraction. The coordination environment around the Zn(II) center in these complexes can vary, with common geometries including tetrahedral, square pyramidal, and distorted trigonal bipyramidal. nih.govnih.gov It is highly probable that 4-Nitrobenzohydroxamic acid would form a mononuclear complex with Zn(II), with the ligand coordinating in a bidentate fashion through its hydroxamate oxygen atoms.

Zinc(II) Complexes

Geometry of Zinc(II) Coordination Spheres (e.g., Distorted Tetrahedral)

Zinc(II) ions are known to form complexes with a variety of hydroxamic acid derivatives. mdpi.com While specific crystallographic studies for the 4-nitrobenzohydroxamic acid-zinc(II) complex are not extensively detailed in the surveyed literature, the coordination behavior can be inferred from related compounds. For instance, studies on other zinc(II) complexes with similar bidentate ligands have revealed a tetrahedral arrangement where two ligand molecules coordinate to the central zinc ion. ajol.info This suggests that 4-nitrobenzohydroxamic acid likely acts as a bidentate ligand, coordinating through its carbonyl and hydroxylamino oxygen atoms to form a stable chelate complex with the Zn(II) center, with a distorted tetrahedral geometry being a highly probable coordination sphere.

Iron(III) Complexes

Iron(III) forms highly stable complexes with hydroxamic acids, a property that is fundamental to the biological function of siderophores (iron-transporting agents in bacteria). bibliomed.org Studies on analogous compounds, such as isonicotinohydroxamic acid and 4-aminobenzohydroxamic acid, provide insight into the complexation with 4-nitrobenzohydroxamic acid. bibliomed.orgontosight.ai

Research has shown that iron(III) typically forms 1:3 complexes with monohydroxamic acids, leading to an octahedral coordination geometry. bibliomed.org In these complexes, the hydroxamic acid acts as a bidentate ligand, binding to the iron(III) center through its two oxygen atoms. bibliomed.orgontosight.ai This coordination has been confirmed through spectrophotometric and magnetic studies on related complexes. bibliomed.org The resulting complexes are often neutral, six-coordinated species with a distorted octahedral geometry around the Fe(III) ion. mdpi.com The interaction involves the deprotonated hydroxamate group (-CONHO⁻), which chelates the metal ion.

Copper(II) and Nickel(II) Complexes

Copper(II) and Nickel(II) complexes of hydroxamic acids have been subjects of interest, partly due to their potential biological activities. mdpi.commdpi.com The coordination chemistry of these metals with hydroxamic acids can be versatile. In mixed-ligand systems, 4-nitrobenzohydroxamic acid typically coordinates in a bidentate fashion through the oxygen atoms of the deprotonated hydroxamate group. researchgate.net

Studies on related chalconeoxime complexes show that Ni(II) can form high-spin, six-coordinate octahedral species. ias.ac.in The stability of these complexes often follows the Irving-Williams order (Co < Ni < Cu > Zn). ias.ac.in The specific geometry and stability are influenced by factors such as the presence of other ligands and the pH of the solution. For example, in certain conditions, copper(II) can induce further deprotonation of the coordinated hydroxamate moiety. researchgate.net

Organotin(IV) Complexes (e.g., Diorganotin(IV))

Organotin(IV) compounds, particularly diorganotin(IV) derivatives, readily form complexes with substituted benzohydroxamic acids. nih.govresearchgate.netresearchgate.net These complexes are typically synthesized by reacting a diorganotin(IV) dichloride or oxide with the hydroxamic acid. The resulting products are generally stable, monomeric species. nih.gov A common formulation for these complexes is [R₂SnL₂], where R represents an alkyl (e.g., methyl, butyl) or aryl (e.g., phenyl) group and L is the deprotonated 4-nitrobenzohydroxamate ligand. nih.govresearchgate.netresearchgate.net

The table below summarizes representative diorganotin(IV) complexes formed with analogous substituted benzohydroxamic acids.

| Organotin(IV) Moiety | General Formula | Example R Groups |

| Diorganotin(IV) | R₂SnL₂ | Methyl (Me), Butyl (Bu), Phenyl (Ph) |

Table based on data from multiple studies on analogous systems. nih.govresearchgate.netresearchgate.net

Proposed Monomer Structures and Octahedral Geometry

For diorganotin(IV) complexes with the general formula R₂SnL₂, a monomeric structure is consistently proposed. researchgate.netresearchgate.net In this structure, the tin atom is hexa-coordinated. The two organic (R) groups are typically found in a trans position to each other, while the two bidentate hydroxamate ligands occupy the equatorial plane. This arrangement results in a distorted octahedral geometry around the central tin atom. researchgate.netresearchgate.net

Single-crystal X-ray diffraction analyses of analogous dimethyltin(IV) complexes confirm a coordination structure that is intermediate between a distorted octahedron and a bicapped tetrahedron. nih.gov The 4-nitrobenzohydroxamate ligand acts as a bidentate chelating agent, coordinating to the tin atom through the carbonyl oxygen and the hydroxylamino oxygen. This coordination forms a stable five-membered ring. researchgate.net

Spectroscopic Characterization of Metal Complexes

Infrared (IR) Spectroscopy for Coordination Confirmation

Infrared (IR) spectroscopy is a crucial tool for confirming the formation of metal complexes with 4-nitrobenzohydroxamic acid. nih.govresearchgate.netresearchgate.net The technique works by identifying shifts in the vibrational frequencies of specific functional groups within the ligand upon coordination to a metal center.

In the IR spectrum of the free 4-nitrobenzohydroxamic acid ligand, characteristic absorption bands for the carbonyl (C=O) and N-O stretching vibrations are observed. Upon complexation with a metal ion such as zinc(II), iron(III), copper(II), nickel(II), or organotin(IV), these frequencies undergo noticeable shifts.

ν(C=O) Shift : The stretching frequency of the carbonyl group typically shifts to a lower wavenumber (a decrease in cm⁻¹) in the complex compared to the free ligand. This shift indicates the coordination of the carbonyl oxygen to the metal center, which weakens the C=O double bond.

ν(N-O) Shift : The N-O stretching vibration often shifts to a higher wavenumber (an increase in cm⁻¹) upon complexation. This change confirms the involvement of the hydroxylamino oxygen in the coordination.

The table below outlines the expected IR spectral shifts upon complexation.

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Complex (Expected Shift) | Reason for Shift |

| ν(C=O) (Carbonyl Stretch) | ~1630-1680 | Decrease | Coordination of carbonyl oxygen to the metal center weakens the C=O bond. |

| ν(N-O) (N-O Stretch) | ~900-930 | Increase | Coordination via the hydroxylamino oxygen alters the bond's electronic environment. |

These characteristic shifts provide definitive evidence that the hydroxamate group has successfully chelated the metal ion, confirming the formation of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁵¹V)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to investigate the coordination of 4-Nitrobenzohydroxamic acid to metal centers. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide valuable insights into the binding mode and the electronic environment of the molecule.

¹H NMR: In the ¹H NMR spectrum of free 4-Nitrobenzohydroxamic acid, the aromatic protons typically appear as two distinct multiplets due to the electron-withdrawing nature of the nitro group. Upon coordination to a metal ion, significant shifts in these proton resonances are observed. For instance, in a vanadium(V) complex, the aromatic protons of the 4-Nitrobenzohydroxamic acid ligand experience shifts that indicate a change in the electron density distribution within the aromatic ring upon complexation.

¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum of 4-Nitrobenzohydroxamic acid shows characteristic signals for the aromatic carbons and the carbonyl carbon. Complexation with a metal ion leads to shifts in these signals. The direction and magnitude of these shifts can help in identifying the coordination sites of the ligand.

⁵¹V NMR: When studying vanadium complexes of 4-Nitrobenzohydroxamic acid, ⁵¹V NMR spectroscopy is particularly informative. Vanadium-51 is a quadrupolar nucleus with a wide chemical shift range, making it sensitive to the coordination environment around the vanadium center. huji.ac.il The chemical shift of the ⁵¹V signal can provide information about the oxidation state of the vanadium, the nature of the donor atoms, and the geometry of the complex. For example, a ⁵¹V NMR signal observed at -497 ppm is characteristic of a pentavalent V(V) complex with a mixed set of oxygen and nitrogen donor atoms. researchgate.net The width of the ⁵¹V NMR signal can also provide information about the size and symmetry of the complex. huji.ac.il

Table 1: Representative NMR Data for 4-Nitrobenzohydroxamic Acid and its Complexes

| Compound/Complex | Nucleus | Chemical Shift (ppm) |

| 4-Nitrobenzoic acid | ¹H | 8.316, 8.197 |

| Vanadium(V) Complex | ⁵¹V | -497 |

Note: This table provides illustrative data. Actual chemical shifts can vary depending on the solvent, concentration, and specific metal complex.

Coordination-Induced Shifts (CIS) refer to the changes in the chemical shifts of a ligand's NMR signals upon coordination to a metal ion. The analysis of these shifts provides detailed information about the points of attachment of the ligand to the metal and the electronic effects of coordination.

For 4-Nitrobenzohydroxamic acid, the most significant shifts are typically observed for the protons and carbons closest to the hydroxamic acid functional group (-CONHOH), as this is the primary site of metal chelation. The downfield or upfield shift of these signals can indicate the extent of electron density transfer from the ligand to the metal ion. For example, a downfield shift of the aromatic proton signals ortho to the carbonyl group would suggest a decrease in electron density in that region upon complexation.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible spectroscopy is a valuable tool for studying the electronic transitions within 4-Nitrobenzohydroxamic acid and for monitoring the formation of its metal complexes. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, resulting in a characteristic spectrum.

The UV-Visible spectrum of 4-Nitrobenzohydroxamic acid in ethanol (B145695) typically exhibits absorption bands in the ultraviolet region. nih.gov For the related compound, 4-nitrobenzoic acid, absorption maxima have been reported. nist.gov The formation of a metal complex with 4-Nitrobenzohydroxamic acid is often accompanied by changes in the UV-Visible spectrum. These changes can include a shift in the wavelength of maximum absorbance (λmax) to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift), as well as a change in the intensity of the absorption band (hyperchromic or hypochromic effect). These spectral changes are indicative of the interaction between the metal ion and the ligand's chromophore, providing evidence of complex formation. nih.gov For instance, the complexation of gatifloxacin (B573) with metal ions resulted in noticeable shifts in its UV-Vis spectrum, indicating the formation of new complex species. nih.gov Similarly, the reduction of 4-nitrophenol (B140041), a related compound, is monitored by the disappearance of its characteristic absorption band at 400 nm and the appearance of a new band for 4-aminophenol (B1666318) around 300 nm. researchgate.net

Table 2: UV-Visible Spectral Data for Related Compounds

| Compound | λmax (nm) | Solvent |

| 4-Nitrophenol | 317 | Aqueous |

| 4-Nitrophenolate ion | 400 | Aqueous |

| 4-Nitrobenzoic acid | 268 | Ethanol |

Note: This table shows data for related compounds to illustrate typical electronic transitions in nitroaromatic systems.

Mass Spectrometry for Molecular Composition

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of 4-Nitrobenzohydroxamic acid and its metal complexes, mass spectrometry provides direct evidence for the formation of the desired complex and confirms its stoichiometry.

By ionizing the complex and separating the resulting ions based on their mass-to-charge ratio (m/z), the molecular weight of the complex can be determined. High-resolution mass spectrometry can provide the exact molecular formula of the complex, confirming the number of ligand molecules and metal ions present. For instance, in the study of dinuclear oxidovanadium(V) complexes, mass spectrometry was used to identify peaks corresponding to the elimination of weakly coordinated groups, confirming the structure of the complexes. researchgate.net Similarly, mass spectrometry has been effectively used to detect and identify nitrobenzoic acids and their salts on various surfaces. researchgate.net

Electrochemical Behavior of 4-Nitrobenzohydroxamic Acid and its Complexes

Cyclic Voltammetry Studies

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule or a complex. It provides information about the reduction and oxidation potentials of the species and the stability of the redox products.

The cyclic voltammogram of 4-Nitrobenzohydroxamic acid is expected to show a reduction peak corresponding to the irreversible reduction of the nitro group (-NO₂). The potential at which this reduction occurs is influenced by the solvent, the supporting electrolyte, and the pH of the solution. rjpbcs.com For a similar compound, 4-methyl-3-nitrobenzoic acid, multiple irreversible reduction processes were observed in its cyclic voltammogram. researchgate.net

Upon complexation with a metal ion, the electrochemical behavior of 4-Nitrobenzohydroxamic acid can be significantly altered. The reduction potential of the nitro group may shift to more positive or more negative values, depending on the nature of the metal ion and the strength of the coordination. Furthermore, new redox processes corresponding to the metal center may appear in the cyclic voltammogram. By analyzing these changes, cyclic voltammetry can provide insights into the electronic interactions between the ligand and the metal in the complex. Studies on m-nitrobenzoic acid have shown that the reduction process is diffusion-controlled. rjpbcs.com

Table 3: Representative Cyclic Voltammetry Data for a Related Nitroaromatic Compound

| Compound | Process | Peak Potential (V) vs. Ag/AgCl |

| 4-methyl-3-nitrobenzoic acid | Reduction (Peak Ic) | -0.874 |

| 4-methyl-3-nitrobenzoic acid | Reduction (Peak IIc) | -1.031 |

| 4-methyl-3-nitrobenzoic acid | Reduction (Peak IIIc) | -1.194 |

Note: This table presents data for a related compound to illustrate the typical electrochemical behavior of nitrobenzoic acids.

Enzyme Inhibition Mechanisms and Interactions in Vitro Studies

Inhibition of Metalloenzymes

Hydroxamic acids are a well-established class of inhibitors for metalloenzymes, primarily due to the ability of the hydroxamate functional group (-CONHOH) to chelate the metal ions essential for the catalytic activity of these enzymes.

Mixtures of vanadate (B1173111) and hydroxamic acids, including 4-nitrobenzohydroxamic acid, have been shown to inhibit serine β-lactamases. nih.gov These enzymes, which confer bacterial resistance to β-lactam antibiotics, are not metalloenzymes themselves but are susceptible to inhibition by complexes that mimic the transition state of substrate hydrolysis. nih.govnih.gov The inhibitory species is a 1:1 complex formed between vanadate and the hydroxamic acid. nih.gov This complex acts as a structural analog of the pentacoordinated transition state that forms during the phosphylation of the active site serine residue, a reaction also catalyzed by β-lactamases. nih.govnih.gov

Kinetic analyses have demonstrated that the inhibition of β-lactamases by vanadate-hydroxamic acid complexes is competitive. nih.govnih.gov For a class C β-lactamase, a mixture of vanadate and the parent compound, benzohydroxamic acid, was found to form a 1:1 inhibitory complex with a calculated inhibition constant (Kᵢ) of 4.2 µM. nih.gov Similarly, the complex of vanadate and benzohydroxamic acid competitively inhibits the serine protease α-chymotrypsin with a Kᵢ value of 16 µM. nih.gov This competitive nature indicates that the inhibitor complex binds to the same active site as the enzyme's natural substrate. nih.gov

Table 1: Kinetic Data for Vanadate-Hydroxamic Acid Complex Inhibition

| Enzyme | Inhibitory Complex | Inhibition Type | Kᵢ Value (µM) |

|---|---|---|---|

| Class C β-Lactamase | Vanadate-Benzohydroxamic Acid | Competitive | 4.2 nih.gov |

| α-Chymotrypsin | Vanadate-Benzohydroxamic Acid | Competitive | 16 nih.gov |

Structural and modeling studies provide insight into how the vanadate-hydroxamic acid complex interacts with the enzyme's active site. In a crystal structure of α-chymotrypsin inhibited by the vanadate-benzohydroxamic acid complex, the vanadium atom is covalently bound to the active site serine's hydroxyl oxygen. nih.gov Molecular modeling of a similar complex within a class C β-lactamase active site shows that a pentacoordinated vanadate complex fits readily, allowing for coordination with the nucleophilic serine hydroxyl group. nih.gov One of the vanadate's oxygen ligands occupies the "oxyanion hole," a critical feature of the active site that stabilizes the negative charge of the transition state through hydrogen bonding. nih.gov This arrangement effectively creates an inert complex that locks the enzyme in an inactive state. nih.govnih.gov

The primary mechanism by which hydroxamic acids inhibit metalloenzymes is through the chelation of the active site metal ion. This principle is broadly applicable to various enzymes, including histone deacetylases (HDACs), urease, and metallopeptidases.

For instance, in HDACs, which are typically zinc-dependent enzymes, the hydroxamic acid moiety acts as a potent zinc-binding group. nih.gov X-ray crystallography has shown that phenylhydroxamates can achieve bidentate coordination with the Zn²⁺ ion in the HDAC6 active site. nih.gov The aromatic ring of the inhibitor often settles into a nearby aromatic crevice, further stabilizing the interaction. nih.gov This chelation of the essential zinc ion prevents the enzyme from performing its catalytic function. The same principle of metal chelation is the basis for the inhibition of other metalloenzymes like nickel-containing urease and various zinc-containing metallopeptidases by hydroxamic acid derivatives.

Beta-Lactamase Inhibition by Vanadate-4-Nitrobenzohydroxamic Acid Complexes

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For hydroxamic acid inhibitors, modifications to the aromatic ring can profoundly impact inhibitory potency and selectivity. nih.govnih.gov

Substituents on the aromatic ring of benzohydroxamic acid derivatives can influence inhibitory activity through electronic, steric, and hydrophobic effects.

The electronic properties of a substituent are critical. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzohydroxamic acid, can increase the strength of aromatic interactions through electrostatic effects. rsc.org This can lead to more stable enzyme-inhibitor complexes and, consequently, higher potency. rsc.org

The position and nature of substituents can also introduce steric effects that modulate activity. Studies on fluorinated phenylhydroxamates as HDAC6 inhibitors show that an ortho-substituted fluorine atom can influence the torsion angle between the hydroxamate group and the aromatic ring. nih.gov This conformational change can affect how well the inhibitor fits into the active site and coordinates with the metal ion, potentially compromising inhibitory potency compared to meta- or para-substituted analogs. nih.gov In some cases, hydrophobicity and steric bulk of substituents are found to be more important for enhancing selectivity for a specific enzyme over others. nih.gov

Table 2: Impact of Aromatic Fluorination on HDAC6 Inhibitory Potency This table is based on data for fluorophenylhydroxamates, illustrating the principle of substituent impact.

| Compound Analogue | Aromatic Substitution Pattern | Relative Inhibitory Potency (IC₅₀) | Key Observation |

|---|---|---|---|

| Phenylhydroxamic Acid | None | Baseline | Reference compound. nih.gov |

| 2-Fluorophenylhydroxamate | Single ortho-F | Lower Potency | Ortho substitution can compromise potency. nih.gov |

| 3-Fluorophenylhydroxamate | Single meta-F | Higher Potency | Meta substitution is favorable. nih.gov |

| 4-Fluorophenylhydroxamate | Single para-F | Higher Potency | Para substitution is favorable. nih.gov |

In Vitro Investigations of Other Mechanistic Biological Interactions

DNA Binding Investigations and Docking Analyses

A thorough search of scientific databases has not yielded any studies that specifically investigate the DNA binding properties or conduct molecular docking analyses of 4-Nitrobenzohydroxamic acid. Research on structurally related compounds, such as copper(II) complexes of 4-chloro-3-nitrobenzoic acid, has explored DNA intercalation as a potential mechanism of action. However, these findings cannot be directly extrapolated to 4-Nitrobenzohydroxamic acid due to differences in chemical structure that would significantly influence binding interactions. Molecular docking studies, a common computational method to predict the binding affinity and mode of interaction between a small molecule and a macromolecule like DNA, have not been reported for 4-Nitrobenzohydroxamic acid.

Antimicrobial Activity Assays and Mechanistic Hypotheses

There is no specific data available from in vitro assays on the antimicrobial activity of 4-Nitrobenzohydroxamic acid against various bacterial or fungal strains. Consequently, there are no proposed mechanistic hypotheses for its potential antimicrobial action. Studies on other nitro-containing compounds or different benzohydroxamic acid derivatives have shown antimicrobial effects, but this information is not directly applicable to the subject compound.

Cytotoxic Activity Investigations at a Mechanistic Level